An In-depth Technical Guide to 3-((Tetrahydrofuran-2-yl)methoxy)azetidine (CAS 1219948-71-6): A Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 3-((Tetrahydrofuran-2-yl)methoxy)azetidine (CAS 1219948-71-6): A Scaffold for Modern Drug Discovery
This technical guide provides a comprehensive overview of 3-((Tetrahydrofuran-2-yl)methoxy)azetidine, a unique chemical entity at the intersection of two privileged heterocyclic scaffolds in medicinal chemistry. While specific biological activity for this compound is not yet extensively documented in publicly available literature, its structural motifs—azetidine and tetrahydrofuran—are of significant interest to researchers in drug development. This document will delve into the core properties of this compound, the rationale behind its design, and a prospective analysis of its potential applications, supported by established principles in medicinal chemistry.
Introduction: The Convergence of Privileged Scaffolds
The quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore unique chemical spaces. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in drug discovery.[1][2] Its inherent ring strain and conformational rigidity can confer enhanced metabolic stability, solubility, and target engagement compared to more flexible or larger ring systems.[3][4] Similarly, the tetrahydrofuran motif, a saturated five-membered oxygen-containing heterocycle, is prevalent in a wide array of natural products with diverse biological activities.[5][6] The incorporation of tetrahydrofuran rings can modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[7]
3-((Tetrahydrofuran-2-yl)methoxy)azetidine represents a thoughtful combination of these two key structural motifs. This guide will explore the physicochemical properties of this compound and provide a forward-looking perspective on its potential as a building block in the design of next-generation therapeutics.
Physicochemical Properties and Synthesis
A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in drug discovery workflows.
Core Properties
The fundamental properties of 3-((Tetrahydrofuran-2-yl)methoxy)azetidine are summarized in the table below. This data is essential for solubility testing, formulation development, and reaction setup.
| Property | Value | Source |
| CAS Number | 1219948-71-6 | Generic Supplier Data |
| Molecular Formula | C₈H₁₅NO₂ | [8] |
| Molecular Weight | 157.21 g/mol | [8] |
| IUPAC Name | 3-[(oxolan-2-yl)methoxy]azetidine | [8] |
| Storage Conditions | 2-8°C | [8] |
Synthetic Considerations
A plausible synthetic workflow is outlined below. This diagram illustrates a conceptual pathway and should be adapted based on empirical laboratory findings.
Caption: Conceptual workflow for the synthesis of 3-((Tetrahydrofuran-2-yl)methoxy)azetidine.
Prospective Biological Significance and Therapeutic Potential
The true value of 3-((Tetrahydrofuran-2-yl)methoxy)azetidine lies in its potential as a scaffold for creating novel drug candidates. The azetidine and tetrahydrofuran moieties each contribute unique properties that can be leveraged to address various therapeutic targets.
The Role of the Azetidine Moiety
Azetidines are increasingly recognized as "bioisosteres" of larger, more common heterocyles like piperidine and pyrrolidine.[3] Their inclusion in a molecule can lead to:
-
Improved Metabolic Stability: The strained four-membered ring can be less susceptible to metabolic degradation by cytochrome P450 enzymes.
-
Enhanced Solubility: The nitrogen atom can act as a hydrogen bond acceptor, improving aqueous solubility.
-
Increased Rigidity: The constrained conformation can lead to higher binding affinity and selectivity for a target protein by reducing the entropic penalty of binding.[2]
The Contribution of the Tetrahydrofuran Moiety
The tetrahydrofuran ring is a common feature in many natural products with potent biological activities, including anticancer and antimicrobial agents.[5][11] Its presence can influence:
-
Pharmacokinetic Profile: The oxygen atom can participate in hydrogen bonding, affecting a molecule's ADME properties.[7]
-
Target Interactions: The tetrahydrofuran ring can occupy hydrophobic pockets within a protein's binding site, contributing to overall binding affinity.[12]
Hypothetical Signaling Pathway Engagement
Given the prevalence of azetidine and tetrahydrofuran motifs in inhibitors of kinases and other signaling proteins, it is conceivable that derivatives of 3-((Tetrahydrofuran-2-yl)methoxy)azetidine could be designed to modulate key cellular signaling pathways implicated in diseases such as cancer or inflammation. For instance, the azetidine core could be functionalized to interact with the hinge region of a kinase, while the tetrahydrofuran moiety could be tailored to fit into a nearby hydrophobic pocket.
The following diagram illustrates a hypothetical mechanism of action where a derivative of this compound acts as a kinase inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Experimental Protocols for Characterization
For researchers interested in exploring the potential of 3-((Tetrahydrofuran-2-yl)methoxy)azetidine, a systematic experimental approach is crucial. The following protocols outline key experiments for its initial characterization.
Protocol 1: In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of the compound in the presence of liver microsomes.
Methodology:
-
Prepare a stock solution of 3-((Tetrahydrofuran-2-yl)methoxy)azetidine in DMSO.
-
Incubate the compound (e.g., at 1 µM) with human or rat liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Initiate the metabolic reaction by adding a NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (t½) and intrinsic clearance (Clint) are calculated from the disappearance rate of the compound.
Protocol 2: Aqueous Solubility Assessment
Objective: To determine the thermodynamic solubility of the compound.
Methodology:
-
Add an excess amount of the solid compound to a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.
-
Filter the suspension to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.
Conclusion and Future Directions
While 3-((Tetrahydrofuran-2-yl)methoxy)azetidine is currently a molecule with limited published biological data, its constituent parts—the azetidine and tetrahydrofuran rings—are well-established as valuable components in modern drug discovery. This guide has provided a comprehensive analysis of its physicochemical properties and, more importantly, a forward-looking perspective on its potential applications. The true value of this compound will be unlocked through systematic investigation by the scientific community. Future research should focus on derivatizing this scaffold and screening the resulting library against a diverse range of biological targets to uncover its therapeutic potential.
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Štefane, B., & Požgan, F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2586–2606. Retrieved from [Link]
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